Gamma-Mangostin is a naturally occurring xanthone derived from the pericarp (rind) of the mangosteen fruit (Garcinia mangostana) []. It has gained significant interest in the scientific community due to its potential health benefits, prompting various research endeavors to explore its applications. Here's a closer look at some key areas of scientific research involving gamma-Mangostin:
Several studies have investigated the potential anti-cancer properties of gamma-Mangostin. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colon, breast, prostate, and lung cancer cells [, , ]. These studies suggest that gamma-Mangostin may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. However, further research is needed to understand the underlying mechanisms and translate these findings into effective cancer therapies.
Gamma-Mangostin possesses anti-inflammatory and antioxidant properties []. Studies have shown that it can reduce the production of inflammatory mediators and alleviate oxidative stress in various cell types []. These properties suggest that gamma-Mangostin might be beneficial in managing chronic inflammatory diseases and conditions associated with oxidative stress.
Research is ongoing to explore other potential applications of gamma-Mangostin. Some studies have investigated its effects on:
Gamma-Mangostin is a xanthone compound primarily derived from the pericarp of the mangosteen fruit (Garcinia mangostana). It is recognized for its unique structure, which includes a chromone moiety, contributing to its diverse biological activities. This compound has gained attention due to its potential health benefits, particularly in cancer prevention and treatment, as well as its anti-inflammatory properties .
Gamma-Mangostin exhibits a range of biological activities:
The synthesis of gamma-mangostin can be performed through several methods:
Gamma-Mangostin has several applications in health and medicine:
Interaction studies have highlighted gamma-mangostin's ability to modulate various biological pathways:
Gamma-Mangostin shares structural similarities with other xanthones and flavonoids. Here are some comparable compounds:
Compound Name | Source | Key Activities |
---|---|---|
Alpha-Mangostin | Garcinia mangostana | Anti-inflammatory, anticancer |
Beta-Mangostin | Garcinia mangostana | Antioxidant, antimicrobial |
Isoxanthone | Various plants | Antioxidant, anti-inflammatory |
Flavonoids | Various fruits and plants | Antioxidant, anti-inflammatory |
Gamma-Mangostin is distinct due to its specific structural features that enhance its bioactivity compared to alpha-mangostin and other xanthones. Its selective inhibition of Sirtuin 2 sets it apart from similar compounds that may not exhibit such targeted actions. Additionally, its effectiveness in inducing apoptosis specifically in colorectal cancer cells highlights its potential as a specialized therapeutic agent .
Gamma-mangostin demonstrates significant effects on cellular reactive oxygen species homeostasis through multiple mechanistic pathways [1] [2]. Research conducted on triple-negative breast cancer cells revealed that gamma-mangostin treatment induces substantial increases in intracellular reactive oxygen species levels within twenty-four hours of exposure [1]. The compound's reactive oxygen species modulatory effects follow a distinct temporal pattern, with initial decreases in reactive oxygen species accumulation observed after four hours of treatment, followed by progressive elevation reaching peak levels at twenty-four hours [1] [3].
The mechanism underlying gamma-mangostin's reactive oxygen species modulation involves direct cellular oxidative stress induction that exceeds tumor cell metabolic capacity [1] [3]. When reactive oxygen species levels surpass the cellular antioxidant defense threshold, gamma-mangostin effectively inhibits cancer cell proliferation and migration, ultimately leading to cell death [3]. Studies utilizing the reactive oxygen species scavenger N-acetylcysteine demonstrated that pre-treatment significantly reduced gamma-mangostin-induced reactive oxygen species production, confirming the compound's direct role in cellular oxidative stress generation [1] [3].
In neuronal protection studies, gamma-mangostin exhibited contrasting reactive oxygen species effects, functioning as an antioxidant agent [4] [5]. The compound effectively reduced glutamate-induced reactive oxygen species production in hippocampal neuronal cells while simultaneously stimulating heme oxygenase-1 protein expression, a critical antioxidant defense marker [4] [5]. This dual reactive oxygen species modulatory capacity suggests tissue-specific and context-dependent mechanisms of action.
Cell Type | Reactive Oxygen Species Effect | Time Point | Reference |
---|---|---|---|
Triple-negative breast cancer cells | Increased production | 24 hours | [1] |
Hippocampal neuronal cells | Decreased production | 8 hours | [4] |
Hepatocellular carcinoma cells | Increased production | 24 hours | [6] |
Colorectal adenocarcinoma cells | Increased production | 24 hours | [7] |
Gamma-mangostin induces comprehensive apoptotic responses through coordinated activation of multiple cell death pathways [7] [8] [9]. Morphological analysis reveals characteristic apoptotic features including cellular swelling, nuclear condensation, and apoptotic body formation following gamma-mangostin treatment [7] [6]. Flow cytometric analysis consistently demonstrates significant increases in hypodiploid cell populations, indicating DNA fragmentation and apoptotic progression [7] [6].
The compound's apoptotic mechanisms involve mitochondrial dysfunction characterized by loss of mitochondrial membrane potential and cytochrome c release into the cytosol [8] [9]. Western blot analysis reveals gamma-mangostin-induced upregulation of pro-apoptotic proteins including Bax and p53, coupled with modulation of anti-apoptotic Bcl-2 family members [8] [10]. The apoptotic response demonstrates dose-dependent characteristics, with higher concentrations producing more pronounced cell death responses [7] [8].
The intrinsic apoptotic pathway represents a primary mechanism through which gamma-mangostin exerts its cytotoxic effects [8] [9] [4]. Mitochondrial membrane depolarization occurs rapidly following gamma-mangostin exposure, with studies demonstrating approximately eighty-two percent of treated cells exhibiting compromised mitochondrial membrane potential within three hours [8]. This mitochondrial dysfunction triggers cytochrome c release from the intermembrane space into the cytoplasm, initiating the apoptosome formation cascade [8].
Gamma-mangostin treatment results in significant upregulation of pro-apoptotic Bax protein expression, facilitating mitochondrial outer membrane permeabilization [8] [10]. The compound also induces p53 phosphorylation and Bcl-2 modifying factor expression, further promoting intrinsic pathway activation [8]. Caspase-9 activation follows cytochrome c release, leading to downstream executioner caspase-3 cleavage and apoptotic execution [8] [4].
In neuronal cells, gamma-mangostin demonstrates protective effects against intrinsic pathway activation by inhibiting mitogen-activated protein kinase phosphorylation and regulating Bax/Bcl-2 expression ratios [4] [5]. This neuroprotective mechanism involves suppression of p38 and c-Jun N-terminal kinase signaling pathways that typically promote intrinsic apoptosis under oxidative stress conditions [5].
Gamma-mangostin activates extrinsic apoptotic pathways through death receptor signaling mechanisms [8]. Research demonstrates upregulation of Fas receptor expression and caspase-8 activation following gamma-mangostin treatment in colorectal cancer cells [8]. The compound induces Bid cleavage to truncated Bid, providing a critical link between extrinsic and intrinsic apoptotic pathways [8].
The extrinsic pathway activation involves gamma-mangostin-mediated enhancement of death receptor sensitivity and downstream signaling cascade initiation [8]. Caspase-8 activation occurs within hours of treatment, leading to direct executioner caspase activation and amplification through truncated Bid-mediated mitochondrial pathway crosstalk [8]. This dual pathway activation significantly enhances the overall apoptotic response compared to single pathway engagement.
Studies in retinal pigment epithelial cells demonstrate gamma-mangostin's ability to prevent extrinsic apoptosis under oxidative stress conditions [11]. The compound reduces cleaved caspase-8 expression while maintaining anti-apoptotic protein levels, suggesting context-dependent extrinsic pathway modulation [11].
Gamma-mangostin demonstrates potent inhibitory effects on the glycogen synthase kinase 3 beta/beta-catenin/cyclin-dependent kinase 6 signaling axis, representing a critical mechanism for cancer stem cell suppression [12] [13]. Bioinformatics analyses reveal significantly elevated glycogen synthase kinase 3 beta/cyclin-dependent kinase 6/beta-catenin messenger ribonucleic acid signatures in colon cancer patients, establishing this pathway as a therapeutically relevant target [12].
The compound effectively downregulates glycogen synthase kinase 3 beta expression in cancer-associated fibroblast-cocultured colorectal cancer cells [12]. This glycogen synthase kinase 3 beta suppression leads to subsequent beta-catenin pathway modulation and cyclin-dependent kinase 6 downregulation [12]. Gamma-mangostin treatment results in reduced beta-catenin nuclear translocation and decreased transcriptional activity of downstream target genes [13].
Molecular docking studies demonstrate gamma-mangostin's direct interaction with transcription factor T-Cell Factor 4 at the beta-catenin binding domain, with binding energy of negative 5.5 kilocalories per mole [13] [14]. This interaction disrupts the beta-catenin/T-Cell Factor 4 transcriptional complex, leading to suppressed expression of Wnt signaling target proteins including cyclin D1 and c-Myc [13] [14]. The compound also reduces stem cell marker expression, including Leucine-rich repeat-containing G-protein coupled receptor 5, Doublecortin Like Kinase 1, and CD44 [13].
Pathway Component | Effect | Mechanism | Reference |
---|---|---|---|
Glycogen Synthase Kinase 3 Beta | Downregulation | Direct expression suppression | [12] |
Beta-Catenin | Nuclear translocation inhibition | T-Cell Factor 4 binding disruption | [13] |
Cyclin-Dependent Kinase 6 | Expression reduction | Pathway downstream effect | [12] |
T-Cell Factor 4 | Binding inhibition | Direct molecular interaction | [13] |
Gamma-mangostin exhibits selective modulatory effects on C-X-C chemokine receptor type 4 expression, particularly in metastatic cancer cell contexts [1] [2]. Research utilizing triple-negative breast cancer cells demonstrates that gamma-mangostin treatment specifically downregulates C-X-C chemokine receptor type 4 messenger ribonucleic acid expression, while alpha-mangostin treatment does not produce similar effects [1] [2]. This selective C-X-C chemokine receptor type 4 suppression correlates directly with gamma-mangostin's anti-migratory activity in cancer cells [1].
The compound's C-X-C chemokine receptor type 4 modulatory effects involve transcriptional-level regulation rather than post-translational modifications [1] [3]. Quantitative real-time polymerase chain reaction analysis reveals significant reduction in C-X-C chemokine receptor type 4 gene expression within twenty-four hours of gamma-mangostin treatment [1] [3]. This downregulation occurs alongside suppression of other migration-associated genes including FERM and Rac Family 1 and Latrophilin 2 [1] [3].
Molecular docking simulations indicate potential direct interaction between gamma-mangostin and C-X-C chemokine receptor type 4 protein structure [1] [3]. The compound demonstrates higher binding affinity to C-X-C chemokine receptor type 4 compared to established small molecule antagonists, suggesting competitive inhibition mechanisms [1] [3]. This direct binding capacity may contribute to both transcriptional suppression and functional receptor inhibition.
The C-X-C chemokine receptor type 4 expression modulation by gamma-mangostin represents a unique mechanism among mangostin derivatives, as comparative studies demonstrate alpha-mangostin lacks similar C-X-C chemokine receptor type 4 suppressive effects [1] [2]. This selectivity suggests specific molecular recognition and binding characteristics unique to gamma-mangostin's chemical structure [1].
Gamma-mangostin demonstrates significant regulatory effects on microRNA expression profiles, influencing multiple cellular processes through epigenetic mechanisms [15] [16] [17]. Comprehensive microRNA polymerase chain reaction array analysis reveals predominantly downregulation of microRNA expression following gamma-mangostin treatment, with fourteen microRNAs showing greater than two-fold reduction [17]. Only two microRNAs, microRNA-146a and microRNA-302c, exhibit upregulation in response to gamma-mangostin exposure [17].
The compound's microRNA modulatory effects extend to inflammation-associated microRNAs, particularly in osteoarthritis progression contexts [16]. Gamma-mangostin treatment significantly increases microRNA-24, microRNA-98-5p, and microRNA-124-3p expression levels that are typically suppressed during inflammatory responses [16]. These microRNAs target critical inflammatory mediators including interleukin-6 and nuclear factor kappa B, contributing to anti-inflammatory therapeutic effects [16].
MicroRNA-18a represents a particularly important target for gamma-mangostin's anticancer effects [17]. The compound significantly reduces microRNA-18a expression in pancreatic cancer cells, potentially affecting autophagy regulation through downstream target genes [17]. Predicted target genes for microRNA-18a include homeobox containing 1, SH3 binding protein 4, and GRB10-interacting GYF protein 1, all associated with autophagy pathway regulation [17].
Gamma-mangostin specifically upregulates microRNA-26b-5p expression as part of its anticancer mechanism in colorectal cancer cells [12]. Bioinformatics algorithms predict higher microRNA-26b levels associate with significantly improved survival outcomes in colorectal cancer patients [12]. The compound's ability to increase microRNA-26b-5p expression contributes to glycogen synthase kinase 3 beta and cyclin-dependent kinase 6 pathway suppression [12].
Target prediction analyses identify glycogen synthase kinase 3 beta and cyclin-dependent kinase 6 as direct targets of microRNA-26b-5p, establishing a mechanistic link between gamma-mangostin's microRNA regulatory effects and pathway inhibition [12]. The upregulation of microRNA-26b-5p represents a coordinated response that amplifies gamma-mangostin's direct pathway suppression effects [12].
The microRNA-26b-5p upregulation occurs concurrent with reduced cancer stem cell marker expression and decreased tumorsphere formation capacity [12]. This suggests that microRNA-26b-5p functions as a tumor suppressor microRNA whose restoration by gamma-mangostin contributes to stemness suppression [12]. The temporal relationship between microRNA-26b-5p upregulation and downstream pathway changes indicates rapid transcriptional response mechanisms [12].
Gamma-mangostin demonstrates potent inhibitory effects on nuclear factor kappa B signaling pathways through multiple mechanistic approaches [18] [19] [20]. The compound directly inhibits inhibitor of kappa B kinase activity with an inhibitory concentration 50 value of approximately ten micromolar, preventing nuclear factor kappa B activation cascade initiation [18]. This direct kinase inhibition represents a proximal intervention point that effectively blocks downstream inflammatory gene transcription [18].
The molecular mechanism involves gamma-mangostin-mediated prevention of inhibitor of kappa B phosphorylation and subsequent degradation [18] [19]. By maintaining inhibitor of kappa B protein stability, gamma-mangostin prevents nuclear factor kappa B nuclear translocation and DNA binding [18] [19]. Luciferase reporter assays confirm reduced nuclear factor kappa B-dependent transcriptional activity following gamma-mangostin treatment [18].
Gamma-mangostin's nuclear factor kappa B inhibitory effects extend to downstream target gene suppression, particularly cyclooxygenase-2 expression [18] [19]. The compound concentration-dependently inhibits lipopolysaccharide-induced cyclooxygenase-2 messenger ribonucleic acid and protein expression without affecting constitutive cyclooxygenase-1 levels [18]. This selectivity suggests specific nuclear factor kappa B-dependent transcriptional targeting rather than general cyclooxygenase inhibition [18].
In inflammatory disease models, gamma-mangostin reduces nuclear factor kappa B-mediated cytokine production including tumor necrosis factor-alpha, interleukin-6, and interferon-gamma [19] [20]. The compound's anti-inflammatory effects involve coordinated suppression of nuclear factor kappa B, signal transducer and activator of transcription 3, and cyclooxygenase-2 expression [19]. This multi-target approach provides comprehensive inflammatory pathway inhibition beyond isolated nuclear factor kappa B suppression [19].
Nuclear Factor Kappa B Component | Gamma-Mangostin Effect | Inhibitory Concentration 50 | Reference |
---|---|---|---|
Inhibitor of Kappa B Kinase | Direct inhibition | ~10 μM | [18] |
Nuclear translocation | Prevention | Not specified | [18] [19] |
Cyclooxygenase-2 transcription | Suppression | ~2 μM | [18] |
Tumor necrosis factor-alpha production | Reduction | Not specified | [19] |
Irritant